![molecular formula C23H24N4O3 B10987231 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B10987231.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
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Overview
Description
This compound is a fascinating fusion of indole and quinoxaline moieties. Let’s break it down:
Indole: Indole is a heterocyclic aromatic compound with a bicyclic structure containing a six-membered benzene ring fused to a five-membered pyrrole ring.
Quinoxaline: Quinoxalines are another class of heterocyclic compounds, characterized by a bicyclic system containing a benzene ring fused to a pyrazine ring.
Chemical Reactions Analysis
The compound likely undergoes various reactions due to its functional groups. These reactions could include:
Oxidation: Oxidative transformations of the indole and quinoxaline moieties.
Reduction: Reduction of carbonyl groups or other functional groups.
Substitution: Substitution reactions at the indole nitrogen or other positions. Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicine: Investigating its anti-cancer, antimicrobial, or anti-inflammatory properties.
Chemistry: Studying its reactivity and potential as a building block for other compounds.
Industry: Exploring its use in materials science or organic synthesis.
Mechanism of Action
Unfortunately, detailed information about its mechanism of action remains elusive. Further research is needed to understand how it interacts with biological targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, we can explore related compounds like indole derivatives and quinoxalines. Highlighting its uniqueness will require more comprehensive studies.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C23H24N4O3/c1-26-20-7-4-3-6-17(20)25-18(23(26)29)10-11-22(28)24-13-15-27-14-12-16-19(27)8-5-9-21(16)30-2/h3-9,12,14H,10-11,13,15H2,1-2H3,(H,24,28) |
InChI Key |
VABKOACFNKHRAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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